molecular formula C22H25N3OS B2960117 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 942003-00-1

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No. B2960117
CAS RN: 942003-00-1
M. Wt: 379.52
InChI Key: HCZVMNXBCDHESA-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A study on thiazole-aminopiperidine hybrid analogues, including compounds structurally related to N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, demonstrated promising antimicrobial and antituberculosis activity. These compounds were designed and synthesized through molecular hybridization and showed activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, with significant inhibition rates and minimal cytotoxicity at tested concentrations (V. U. Jeankumar et al., 2013).

Environmental Remediation

Another application area is in environmental remediation, where derivatives of thiazolyl and pyridinyl groups have been utilized. A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) was synthesized and successfully employed for the removal of Zn2+ and Cd2+ ions from industrial wastes. This demonstrates the compound's potential in addressing environmental pollution through the effective adsorption of heavy metals, showcasing its utility in environmental science and engineering (Kiomars Zargoosh et al., 2015).

Anticancer Activity

Compounds with benzo[d]thiazol and cyclohexanecarboxamide groups have been evaluated for their anticancer properties. A series including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides showed significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma). These findings suggest the potential of these compounds in developing new anticancer agents (N. Nam et al., 2010).

Molecular Docking and Simulation Studies

Recent research has focused on the design and synthesis of thiazole clubbed with pyridine scaffolds, targeting the main protease (Mpro) of SARS-CoV-2, indicating the relevance of these compounds in developing potential COVID-19 inhibitors. Molecular docking and dynamic simulation studies have highlighted the binding efficiency and interaction of these compounds with the virus's main protease, showcasing their potential in antiviral drug development (Adel Alghamdi et al., 2023).

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-2-16-11-12-19-20(14-16)27-22(24-19)25(15-18-10-6-7-13-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVMNXBCDHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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